molecular formula C9H12N2O B1524447 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one CAS No. 933698-80-7

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one

Cat. No. B1524447
M. Wt: 164.2 g/mol
InChI Key: ACEPGLSYFIHKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(aminomethyl)pyridine have been synthesized by a one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond .

Scientific Research Applications

Synthesis of Ionic Liquids

  • A study described the synthesis of beta-amino alcohols N-2'-pyridylmethyl substituted 3, which are used in the creation of a new class of ionic liquids. This synthesis involves aminolysis of 1,2-epoxides with bihaptic amine 2-picolylamine under environmentally friendly conditions, leading to the production of compounds like cis-5-[(4'-methylphenyl)sulfonyl]-1,2,3,4,4a,5,6,11a-octahydropyrido[1,2-a]quinoxalin-11-ium methanesulfonate (Fringuelli et al., 2004).

Complexation Studies

  • Research explored the complexation properties of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related compounds. These compounds demonstrated a strong tendency for the formation of protonated multinuclear complexes, crucial for the study of metal ion interactions in various applications (Matczak-Jon et al., 2010).

Novel Synthesis Methods

  • Another study reported the efficient synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles from novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This synthesis method is significant for creating new compounds with potential applications in pharmaceuticals and materials science (Klappa et al., 2002).

Anticancer Agent Synthesis

  • A study focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, highlighting their potential as anticancer agents. These compounds were developed as analogues of mitotic inhibitors with significant antitumor activity (Temple et al., 1987).

Catalysis in Organic Synthesis

  • Research detailed the role of 2-(aminomethyl)pyridine ligands in activating ruthenium complexes for catalytic hydrogenation of ketones. This study provides insights into catalyst design for industrial and pharmaceutical applications (Hadžović et al., 2007).

Ligand Synthesis for Metal Ions

  • Another study synthesized various 4-functionalised pyridine-based ligands with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. These ligands can act as terdendate ligands for metal ions, important in coordination chemistry (Vermonden et al., 2003).

Novel Heterocyclic Scaffolds

  • A multicomponent reaction led to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showing notable antibacterial activities. Such studies contribute to the development of new drugs and pharmaceutical agents (Frolova et al., 2011).

properties

IUPAC Name

3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPGLSYFIHKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170666
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one

CAS RN

933698-80-7
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933698-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 2
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 3
Reactant of Route 3
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 4
Reactant of Route 4
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.